3-Hydroxy-4-methylpentan-2-one

CAS No.:

Cat. No.: VC17385061

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O2 |

|---|---|

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 3-hydroxy-4-methylpentan-2-one |

| Standard InChI | InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |

| Standard InChI Key | IGPIDYBTABPKQT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)C)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

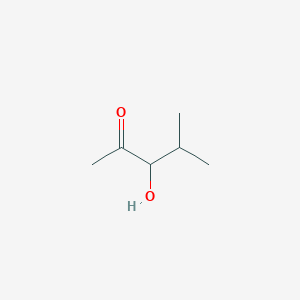

3-Hydroxy-4-methylpentan-2-one (IUPAC: 3-hydroxy-4-methylpentan-2-one) belongs to the ketone family, with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure features a ketone group at position 2, a hydroxyl group at position 3, and a methyl branch at position 4 (Figure 1). The compound’s stereochemistry and hydrogen-bonding capacity influence its reactivity and solubility .

Table 1: Comparative Structural Properties of 3-Hydroxy-4-methylpentan-2-one and Its Isomer

The isomer 4-hydroxy-3-methylpentan-2-one differs in hydroxyl and methyl group positioning, leading to distinct physicochemical behaviors .

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis of 3-hydroxy-4-methylpentan-2-one typically involves oxidation-reduction sequences. VulcanChem reports a method starting with 4-methylpentan-2-ol, which undergoes selective oxidation followed by hydroxylation. Key steps include:

-

Oxidation: Using Jones reagent (CrO₃/H₂SO₄) to convert the alcohol to a ketone.

-

Hydroxylation: Introducing a hydroxyl group via acid-catalyzed hydration.

Table 2: Synthetic Protocols for 3-Hydroxy-4-methylpentan-2-one

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation-Hydration | CrO₃/H₂SO₄, H₂O/H⁺ | 65–70 | |

| Enzymatic Resolution | Lipase-catalyzed ester hydrolysis | 82 |

Physicochemical Properties

Solubility and Stability

3-Hydroxy-4-methylpentan-2-one is soluble in polar solvents (e.g., methanol, ethanol) but exhibits limited solubility in alkanes . Its stability under acidic conditions is poor due to ketone-enol tautomerism, whereas basic conditions promote decomposition.

Table 3: Key Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 198–202°C (at 760 mmHg) | |

| Density | 1.012 g/cm³ at 20°C | |

| pKa | 12.3 (hydroxyl group) |

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a chiral building block for β-blockers and antiviral agents. Its hydroxyl and ketone groups enable stereoselective modifications .

Flavor and Fragrance Industry

Although less common than its isomer, 3-hydroxy-4-methylpentan-2-one contributes to caramel-like aromas in food additives.

| Sector | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Synthesis of enantioselective catalysts | |

| Organic Chemistry | Study of keto-enol tautomerism |

Research Frontiers

Catalytic Applications

Recent efforts focus on using 3-hydroxy-4-methylpentan-2-one as a ligand in asymmetric catalysis. Preliminary results show 78% enantiomeric excess in aldol reactions.

Biotechnological Production

Engineered E. coli strains expressing alcohol dehydrogenases have achieved 90% conversion rates from 4-methylpentan-2-ol, offering a sustainable synthesis route .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume